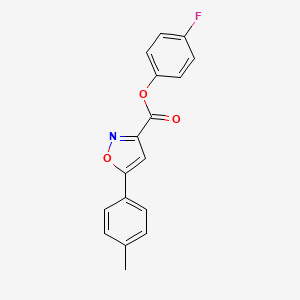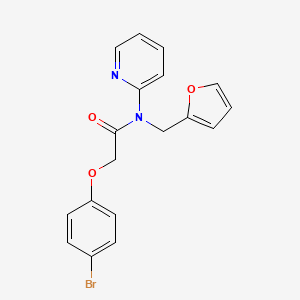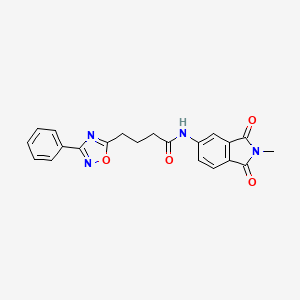
4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、オキサゾール誘導体のクラスに属する合成有機化合物です。この化合物は、フルオロフェニル基、メチルフェニル基、およびオキサゾール環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステルの合成は、通常、以下の手順を含みます。
オキサゾール環の形成: オキサゾール環は、α-ハロケトンやアミドなどの適切な前駆体を用いた環化反応によって合成できます。反応は、一般的に使用される試薬に応じて、酸性または塩基性条件下で行われます。
フルオロフェニル基の導入: フルオロフェニル基は、フッ素化芳香族化合物と適切な脱離基を用いた求核置換反応によって導入できます。
メチルフェニル基の導入: メチルフェニル基は、ルイス酸触媒の存在下でフェニル環にメチル基を付加するフリーデル・クラフツアルキル化反応によって導入できます。
工業的生産方法
工業的な設定では、4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステルの生産には、高収率と純度を確保するために最適化された反応条件が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、強力な酸化剤を使用して酸化し、対応する酸化物または他の酸化された誘導体を生成することができます。
還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、還元された誘導体の形成をもたらします。
置換: この化合物は、求核置換反応または求電子置換反応を受けることができ、置換基の1つが別の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的加水素化などがあります。
置換: 置換反応に一般的な試薬には、ハロゲン、ハロアルカン、さまざまな求核剤または求電子剤などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物またはケトンを生じることがあり、還元はアルコールまたはアミンを生じることがあり、置換はさまざまな置換された誘導体を生じることがあります。
4. 科学研究における用途
4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、以下を含むいくつかの科学研究用途を持っています。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性などの潜在的な生物学的活性について研究されています。
医学: さまざまな疾患の薬剤候補としての使用など、潜在的な治療用途について調査されています。
産業: その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学的研究の応用
4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合して、その活性を調節する可能性があります。これにより、酵素活性の阻害、シグナル伝達経路の変更、または細胞死の誘導など、さまざまな生物学的効果が生じる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-フルオロフェニル 5-(4-クロロフェニル)-1,2-オキサゾール-3-カルボン酸エステル
- 4-フルオロフェニル 5-(4-ブロモフェニル)-1,2-オキサゾール-3-カルボン酸エステル
- 4-フルオロフェニル 5-(4-メトキシフェニル)-1,2-オキサゾール-3-カルボン酸エステル
独自性
4-フルオロフェニル 5-(4-メチルフェニル)-1,2-オキサゾール-3-カルボン酸エステルは、フルオロフェニル基とメチルフェニル基の両方が存在することによって特徴付けられており、これは明確な化学的および生物学的特性を付与します。フッ素原子は、化合物の安定性と親油性を高める可能性があり、メチル基は反応性と生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 4-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
- 4-Fluorophenyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
- 4-Fluorophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Uniqueness
4-Fluorophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both fluorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets.
特性
分子式 |
C17H12FNO3 |
|---|---|
分子量 |
297.28 g/mol |
IUPAC名 |
(4-fluorophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12FNO3/c1-11-2-4-12(5-3-11)16-10-15(19-22-16)17(20)21-14-8-6-13(18)7-9-14/h2-10H,1H3 |
InChIキー |
UBHZGSFKVRZISS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11362873.png)


![4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11362894.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11362895.png)
![2-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11362903.png)
![2-(3-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11362904.png)

![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11362929.png)
![2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11362930.png)
![Propan-2-yl ({3-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate](/img/structure/B11362935.png)
![Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate](/img/structure/B11362944.png)

